![molecular formula C8H6O B1246724 Isobenzofuran](/img/structure/B1246724.png)
Isobenzofuran
Overview
Description
2-benzofuran is a benzofuran and a member of 2-benzofurans.
Scientific Research Applications
Cycloaddition Reactions
Isobenzofuran has shown significant potential in cycloaddition reactions. For example, it was found to react with fulvenes, forming endo-(6+4)π cycloadducts, a reaction of interest in synthetic chemistry (Takeshita et al., 1975). Another study demonstrated the cycloaddition reaction of Isobenzofuran with tropone, resulting in various [6+4]-adducts (Takeshita, Wada, Mori, & Hatsui, 1973).
Synthesis and Isolation
In synthetic chemistry, the efficient synthesis and isolation of Isobenzofuran are crucial. A study highlighted a method for preparing Isobenzofuran in high yields from commercially available materials (Peters & Herges, 2017). Another study developed a novel method for generating Isobenzofuran from lactol methyl ether using palladium catalysts under neutral conditions, improving on previous methods (Mikami & Ohmura, 2002).
Biological and Medicinal Applications
Isobenzofuran derivatives have been evaluated for their immunosuppressive effects, indicating potential applications in medicinal chemistry. Some derivatives showed significant immunosuppressive properties, suggesting their use as pharmacological agents (Yang et al., 2012). Additionally, isobenzofuranones, known for their wide range of biological activities, have been explored for potential applications in agriculture as fungicides and insecticides (Alvarenga et al., 2019).
Material Science and Optical Properties
In material science, Isobenzofuran has been used in the synthesis of polycyclic aromatic hydrocarbons and natural products. A study synthesized a bis(Isobenzofuran) compound, demonstrating its application in creating pyrenophanes, indicating its importance in material science (Franz et al., 2009). The optical properties of Isobenzofuran derivatives have also been studied, providing insights into their potential use in photophysics and photochemistry applications (Maleki et al., 2015).
properties
Product Name |
Isobenzofuran |
---|---|
Molecular Formula |
C8H6O |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-benzofuran |
InChI |
InChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H |
InChI Key |
UXGVMFHEKMGWMA-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=C2C=C1 |
Canonical SMILES |
C1=CC2=COC=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.